1,4-Bis(3,4,5-trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamide

Beschreibung

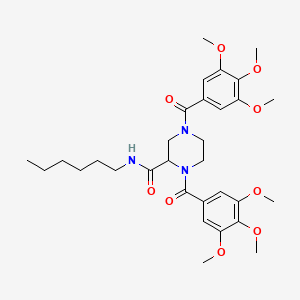

1,4-Bis(3,4,5-trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamide is a synthetic piperazine derivative characterized by two 3,4,5-trimethoxybenzoyl groups at the 1- and 4-positions of the piperazine ring and an N-hexyl carboxamide substituent at the 2-position.

The hexyl carboxamide group contributes to lipophilicity, which may influence membrane permeability and pharmacokinetic behavior compared to analogs with shorter alkyl or ester substituents .

Eigenschaften

CAS-Nummer |

129477-61-8 |

|---|---|

Molekularformel |

C31H43N3O9 |

Molekulargewicht |

601.7 g/mol |

IUPAC-Name |

N-hexyl-1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxamide |

InChI |

InChI=1S/C31H43N3O9/c1-8-9-10-11-12-32-29(35)22-19-33(30(36)20-15-23(38-2)27(42-6)24(16-20)39-3)13-14-34(22)31(37)21-17-25(40-4)28(43-7)26(18-21)41-5/h15-18,22H,8-14,19H2,1-7H3,(H,32,35) |

InChI-Schlüssel |

KBZPPZIZWGKYKE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCNC(=O)C1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamide typically involves the following steps:

Formation of 3,4,5-Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride under reflux conditions.

Acylation of Piperazine: The 3,4,5-trimethoxybenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine.

N-Hexyl Substitution: The final step involves the substitution of the piperazine nitrogen with a hexyl group using hexyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,4-Bis(3,4,5-Trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Methoxygruppen können oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.

Reduktion: Die Carbonylgruppen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zu Alkoholen reduziert werden.

Substitution: Die Methoxygruppen können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid unter wasserfreien Bedingungen.

Substitution: Natriumhydrid oder Kalium-tert-butoxid in aprotischen Lösungsmitteln wie Dimethylformamid.

Hauptprodukte

Oxidation: Bildung von 3,4,5-Trihydroxybenzoylderivaten.

Reduktion: Bildung von 3,4,5-Trimethoxybenzylalkoholderivaten.

Substitution: Bildung verschiedener substituierter Benzoylderivate abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated the potential of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamide as an anticancer agent. The compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study reported that derivatives of this compound showed significant inhibition of cell proliferation in breast cancer and leukemia models. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. In vitro studies have shown that the compound can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been shown to reduce inflammatory markers in animal models of arthritis and other inflammatory diseases. This suggests potential applications in treating chronic inflammatory conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the piperazine ring : This is achieved through cyclization reactions involving appropriate precursors.

- Acylation : The piperazine derivative is then acylated with 3,4,5-trimethoxybenzoyl chloride to introduce the benzoyl groups.

- Purification : The final product is purified using column chromatography to obtain a high-purity compound suitable for biological testing.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 μM). The study also revealed that the compound induced apoptosis as evidenced by increased Annexin V staining and activation of caspase pathways .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using this compound against a panel of bacteria including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods. The results indicated that the compound exhibited MIC values ranging from 8 to 16 μg/mL against these pathogens .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamide involves its interaction with cellular membranes and enzymes. The compound’s trimethoxybenzoyl groups allow it to embed into lipid bilayers, altering membrane properties and affecting cellular signaling pathways. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical reactions within the cell.

Vergleich Mit ähnlichen Verbindungen

1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylic Acid Ethyl Ester (CAS: 129477-58-3)

- Structure : Differs by replacing the N-hexyl carboxamide with an ethyl ester at the 2-position.

- Properties :

- Molecular Formula: C27H34N2O10 vs. C30H41N3O10 for the target compound.

- Lower lipophilicity (logP ~2.8) compared to the hexyl analog (predicted logP ~4.2) due to the polar ester group.

- Activity : Ethyl esters are typically prodrugs, requiring hydrolysis for activation. The hexyl carboxamide may enhance metabolic stability .

[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N-Pentan-3-ylcarbamate (CAS: 158978-98-4)

- Structure : Features a carbamate-linked pentan-3-yl group instead of the hexyl carboxamide.

- Properties :

Non-Piperazine Analogs with 3,4,5-Trimethoxybenzoyl Groups

N,N′-(1,4-Phenylene)bis(3,4,5-trimethoxybenzamide) (JW5)

- Structure : Replaces the piperazine core with a rigid benzene ring.

- Synthesis : Prepared via reaction of benzene-1,4-diamine with 3,4,5-trimethoxybenzoyl chloride (85% yield) .

- Activity : Demonstrated acetylcholinesterase (AChE) and β-secretase (BACE1) inhibitory activity, highlighting the role of the trimethoxybenzoyl group in enzyme binding .

MPT0B214 (Aroylquinoline Microtubule Inhibitor)

- Structure: Combines a quinoline core with a 3,4,5-trimethoxybenzoyl group.

- Activity: Potent tubulin polymerization inhibitor (IC50 = 1.2 nM) with antiproliferative effects against drug-resistant tumor cells. The piperazine-based target compound may offer improved solubility over the quinoline scaffold .

Piperazine Derivatives with Alternative Acyl Groups

N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine (CAS: 617677-53-9)

1,4-Bis(2,3,4-trimethoxybenzyl)piperazine (Hexametazidine)

- Structure : Benzyl substituents instead of acyl groups.

- Activity : Used as a vasodilator, demonstrating how piperazine modifications can shift pharmacological targets .

Key Comparative Data

Biologische Aktivität

1,4-Bis(3,4,5-trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamide (CAS: 129230-06-4) is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its chemical properties, biological activity, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C31H43N3O10

- Molar Mass : 617.69 g/mol

The compound features a piperazine core substituted with two 3,4,5-trimethoxybenzoyl groups and a hexyl chain. This unique structure is believed to contribute to its biological efficacy.

Pharmacological Profiles

- Antitumor Activity :

- Neuroprotective Effects :

- Cardiovascular Effects :

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to its structural components:

| Structural Feature | Biological Activity |

|---|---|

| Piperazine ring | Central for receptor binding |

| 3,4,5-Trimethoxybenzoyl moiety | Enhances lipophilicity and potency |

| Hexyl substituent | Influences metabolic stability |

Research has shown that modifications in the benzoyl moiety can significantly alter the compound's affinity for biological targets and its overall pharmacological profile .

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.